molecular formula C11H10INO2 B11801830 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole

Cat. No.: B11801830
M. Wt: 315.11 g/mol
InChI Key: ABHZSSQKMYVJSQ-UHFFFAOYSA-N
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Description

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole: is an organic compound that has garnered attention due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an isoxazole ring substituted with a 3-iodo-4-methoxyphenyl group and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxybenzyl alcohol
  • 4-Methoxyphenylboronic acid
  • 4-[(3-Iodo-4-methoxyphenyl)sulfonyl]morpholine

Uniqueness

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

5-(3-iodo-4-methoxyphenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C11H10INO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3

InChI Key

ABHZSSQKMYVJSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C2=CC(=C(C=C2)OC)I

Origin of Product

United States

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